molecular formula C26H30Br2ClN3O B14810740 1-{4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one

1-{4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one

Cat. No.: B14810740
M. Wt: 595.8 g/mol
InChI Key: FVZHXOFDPYQOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9400(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one involves multiple steps, typically starting with the preparation of the tricyclic core. The reaction conditions often include the use of brominating and chlorinating agents to introduce the halogen atoms into the structure . The piperidine moieties are then attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-{4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(2S)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s halogenated sites and tricyclic structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes and pathways, leading to its observed biological effects .

Properties

IUPAC Name

1-[4-(6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidin-1-yl]-2-piperidin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Br2ClN3O/c27-20-12-19-2-1-18-13-21(29)14-22(28)24(18)25(26(19)31-15-20)17-5-9-32(10-6-17)23(33)11-16-3-7-30-8-4-16/h12-17,25,30H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZHXOFDPYQOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Br2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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